(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide
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Overview
Description
The compound “(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide” appears to contain a cyanamide group attached to a phenyl ring with a methoxy and a chloro substituent, and an ethoxyethyl group. Cyanamides are functional groups that contain a carbon atom double-bonded to a nitrogen atom, and single-bonded to another nitrogen atom. They are used in the production of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the methoxy, chloro, and ethoxyethyl groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Cyanamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with electrophiles. The other functional groups present in the molecule would also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar cyanamide group could increase the compound’s water solubility, while the presence of the chloro and methoxy groups could influence its reactivity .Scientific Research Applications
Metal Complexation and Cloud Point Extraction
(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide: has been studied for its metal complexation properties. In the first step, the reagent is synthesized and characterized using techniques such as NMR, FT-IR, CHNS, and Mass spectroscopy . Researchers have explored the optimum conditions for forming complexes with various metals.
One notable application is the development of a cloud point extraction method for detecting lead ions (Pb²⁺). After complexation with the reagent, analyte molecules are quantitatively extracted using Triton X-114 after centrifugation. The surfactant-rich phase is then treated with nitric acid in methanol before analysis using flame atomic absorption spectrometry (FAAS). This method achieves a limit of detection (LOD) of 0.39 ng/ml and a limit of quantitation (LOQ) of 1.30 ng/ml, with high sensitivity . This technique has been successfully applied to trace-level determination of lead ions in samples from electrical power plant water.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-17-7-6-15(9-14)10-4-5-12(16-2)11(13)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWYGSBSPEDHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C#N)C1=CC(=C(C=C1)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide |
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